Acide téréphtalique-13C8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

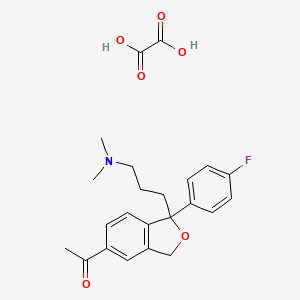

Terephthalic Acid-13C8 is a labeled isotopic compound of terephthalic acid, where all eight carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the metabolic pathways and degradation processes of terephthalic acid. The molecular formula of Terephthalic Acid-13C8 is 13C8H6O4, and it has a molecular weight of 174.07 g/mol .

Applications De Recherche Scientifique

Terephthalic Acid-13C8 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and degradation processes. Some key applications include:

Chemistry: Used as a tracer in studies of polymer degradation and recycling processes.

Biology: Employed in metabolic studies to trace the incorporation and breakdown of terephthalic acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of terephthalic acid derivatives in the body.

Industry: Applied in the development of new materials and the study of their environmental impact

Mécanisme D'action

Target of Action

Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .

Mode of Action

The mode of action of Terephthalic Acid-13C8 involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Biochemical Pathways

Terephthalic Acid-13C8 affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .

Pharmacokinetics

The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .

Result of Action

The result of Terephthalic Acid-13C8’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .

Action Environment

The action of Terephthalic Acid-13C8 is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .

Analyse Biochimique

Biochemical Properties

Terephthalic Acid-13C8 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a key component in the production of polyethylene terephthalate (PET), a common type of plastic . The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Cellular Effects

Terephthalic Acid-13C8 can have various effects on cellular processes. For instance, it has been found that terephthalic acid, the non-isotope labeled form of Terephthalic Acid-13C8, can disrupt endocrine function and is recognized as a priority pollutant . In a study, it was found that the biodegradation efficiency of terephthalic acid was significantly improved by adding nanoparticles or co-substrates to facilitate the electron transfer process .

Molecular Mechanism

The molecular mechanism of Terephthalic Acid-13C8 involves its interaction with various biomolecules at the molecular level. For instance, in the process of PET degradation, terephthalic acid interacts with enzymes such as hydrolases to facilitate the breakdown of the polymer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terephthalic Acid-13C8 can change over time. For example, in a study on the anaerobic degradation of terephthalic acid, it was found that the complete degradation period of terephthalic acid was dramatically shortened by adding TiO2/Fe3O4 nanoparticles or ethanol .

Dosage Effects in Animal Models

The effects of Terephthalic Acid-13C8 can vary with different dosages in animal models. For instance, a study found that rats exposed to 3%-5% terephthalic acid in their diet for two weeks had formation of bladder calculus, followed by bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .

Metabolic Pathways

Terephthalic Acid-13C8 is involved in the metabolic pathways related to the degradation and recycling of PET. The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Transport and Distribution

The transport and distribution of Terephthalic Acid-13C8 within cells and tissues can be influenced by various factors. For instance, the solubility of terephthalic acid in different solvents can affect its transport and distribution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terephthalic Acid-13C8 can be synthesized through the oxidation of p-xylene-13C8. The process involves the use of a catalyst, typically cobalt-manganese-bromide, in an acetic acid medium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Industrial Production Methods: The industrial production of Terephthalic Acid-13C8 follows a similar route to that of regular terephthalic acid but uses p-xylene-13C8 as the starting material. The oxidation process is conducted in large reactors with stringent control over temperature, pressure, and catalyst concentration to ensure the isotopic purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Terephthalic Acid-13C8 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form terephthalaldehyde-13C8.

Esterification: It reacts with alcohols to form terephthalate esters.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or nitric acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Esterification: Alcohols such as methanol or ethanol in the presence of sulfuric acid as a catalyst.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Terephthalaldehyde-13C8.

Esterification: Methyl terephthalate-13C8 or ethyl terephthalate-13C8.

Comparaison Avec Des Composés Similaires

Terephthalic Acid: The non-labeled version of Terephthalic Acid-13C8, used extensively in the production of polyethylene terephthalate (PET) and other polymers.

Isophthalic Acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.

Phthalic Acid: Another isomer, used in the manufacture of plasticizers and dyes.

Uniqueness: Terephthalic Acid-13C8 is unique due to its isotopic labeling, which makes it an invaluable tool in research applications. The presence of carbon-13 atoms allows for precise tracking and analysis of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .

Propriétés

Numéro CAS |

1794767-08-0 |

|---|---|

Formule moléculaire |

C8H6O4 |

Poids moléculaire |

174.071 |

Nom IUPAC |

terephthalic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |

Clé InChI |

KKEYFWRCBNTPAC-LLXNCONNSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

Synonymes |

1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)